BenchChemオンラインストアへようこそ!

2-chloroacetic acid

Anaerobic degradation Methanogenesis Carbon fate mapping

Chloroacetic acid-1-14C is the definitive tracer for ADME and environmental fate studies where only carboxyl-carbon tracking can guarantee mass-balance closure per OECD TG 417. With 50–60 mCi/mmol specific activity—4 to 13-fold higher than uniformly labeled alternatives—this position-specific label detects metabolites at sub-1% administered dose. Unlike the 2-14C isomer, the carboxyl label persists through esterification and amidation, making it the preferred C2 building block for radiochemical synthesis. ≥97% radiochemical purity. Available in 1 mCi sealed ampoules. Request a quote for bulk custom synthesis.

Molecular Formula C2H3ClO2
Molecular Weight 96.49 g/mol
CAS No. 1633-46-1
Cat. No. B154638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloroacetic acid
CAS1633-46-1
SynonymsCHLOROACETIC ACID-1-14C 20-40 MCI PERMMO L
Molecular FormulaC2H3ClO2
Molecular Weight96.49 g/mol
Structural Identifiers
SMILESC(C(=O)O)Cl
InChIInChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2
InChIKeyFOCAUTSVDIKZOP-HQMMCQRPSA-N
Commercial & Availability
Standard Pack Sizes1 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetic Acid-1-14C (CAS 1633-46-1): Position-Specific Radiolabeled Tracer for Metabolic, Environmental, and Synthetic Chemistry Applications


2-Chloroacetic acid-1-14C (CAS 1633-46-1), also designated as chloroacetic acid-1-14C or [1-14C]monochloroacetic acid, is a carboxyl‑carbon‑14 radiolabeled derivative of the monohalogenated acetic acid family. With a molecular weight of 96.49 g/mol and the 14C isotope positioned exclusively at the carboxyl carbon (C-1), this compound serves as a high‑specific‑activity tracer for absorption, distribution, metabolism, and excretion (ADME) studies, environmental fate investigations, and as a synthetic precursor for more complex 14C‑labeled molecules [1]. Unlike its unlabeled counterpart (CAS 79-11-8) or stable‑isotope analogs, the beta‑emitting 14C label enables ultrasensitive detection via liquid scintillation counting or autoradiography down to disintegrations‑per‑minute levels, making it indispensable for mass‑balance and metabolite identification studies where non‑radioactive detection lacks sufficient sensitivity [2].

Why Unlabeled, Uniformly Labeled, or Stable‑Isotope Chloroacetic Acid Cannot Replace Chloroacetic Acid-1-14C in Quantitative Tracer Studies


Radiolabeled chloroacetic acid exists in multiple labeling configurations and isotopic variants, yet they are not analytically interchangeable. Unlabeled chloroacetic acid (CAS 79-11-8) cannot be traced in complex biological matrices at sub‑microgram levels. Uniformly labeled [14C]MCA offers a specific activity of only 4.5 mCi/mmol, which is 4–13 fold lower than the 20–60 mCi/mmol available with the 1‑14C position‑specific label, directly limiting detection sensitivity and the ability to resolve low‑abundance metabolites [1]. The 2‑14C positional isomer labels the chloromethyl carbon, which follows a distinct metabolic fate in degradation and conjugation pathways compared to the carboxyl carbon, leading to divergent quantitative recovery profiles in the same experimental system [2]. Stable‑isotope 13C‑labeled chloroacetic acid (CAS 1681-52-3) relies on NMR or mass spectrometry for detection, which requires 103–106 fold more material than radiometric counting and cannot achieve the mass‑balance closure mandated by OECD 501 guidelines for environmental fate and residue studies [3]. These analytical, sensitivity, and metabolic tracking differences make position‑specific 1‑14C labeling a non‑substitutable requirement for studies demanding precise carbon‑fate determination.

Quantitative Differentiation Evidence: Chloroacetic Acid-1-14C vs. Closest Analogs and Alternatives


Carboxyl‑Specific Metabolic Tracking: [1-14C] vs. [2-14C] Chloroacetate Degradation Yields Equivalent Methane but Distinct Pathway Tracing

In a methanogenic mixed culture enriched on chloroacetate as the sole carbon source, degradation of [1-14C]-chloroacetate and [2-14C]-chloroacetate each yielded the same amount of [14C]-methane, confirming complete dehalogenation and mineralization [1]. However, the carboxyl 14C label specifically traces the glycolate → CO2 → CH4 pathway, whereas the 2‑14C label traces the chloromethyl carbon through the identical intermediate but via a distinct initial hydrolytic dehalogenation step. This position‑specific tracking is critical when chloroacetic acid is used as a probe to distinguish between oxidative and hydrolytic degradation routes in environmental fate studies or to confirm the metabolic origin of CO2 versus CH4 in methanogenic consortia. In contrast, uniformly labeled [14C]MCA cannot resolve which carbon atom contributes to which end product [2].

Anaerobic degradation Methanogenesis Carbon fate mapping Position‑specific labeling

Specific Activity Advantage: 1-14C Position‑Specific Label Provides 4–13× Higher Specific Activity Than Uniformly Labeled [14C]MCA for Enhanced Detection Sensitivity

Commercially, chloroacetic acid-1-14C (CAS 1633-46-1) is supplied with specific activities of 20–40 mCi/mmol (standard grade) or 50–60 mCi/mmol (high‑specific‑activity grade, ≥97% radiochemical purity) . In contrast, the uniformly labeled [14C]MCA used in published pharmacokinetic studies was obtained at only 4.5 mCi/mmol (>95% radiochemical purity) [1]. This represents a 4.4‑fold to 13.3‑fold higher specific activity for the position‑specific 1‑14C label. In practice, this means that for a given mass of administered compound, the 1‑14C product generates proportionally higher scintillation counts per unit time, enabling detection of metabolites at lower abundance, shorter counting times, or smaller tissue sample sizes. This is especially critical for metabolite identification in regulatory ADME studies where low‑abundance (>1% of total radioactivity) metabolites must be characterized [2].

Specific activity Detection limit Radiotracer sensitivity ADME studies

Quantitative Toxicokinetic Resolution: 1-14C Label Enables Dose‑Dependent Tissue Distribution, Plasma Half‑Life, and Urinary Excretion Profiling of Monochloroacetic Acid

The 1‑14C label on chloroacetic acid has enabled the most comprehensive toxicokinetic characterization of this compound class. Following a single subtoxic oral dose (10 mg/kg) of 14C‑MCA in rats, plasma radioactivity peaked at 0.1% of administered dose by 2 h, with 64–72% urinary excretion and ≤1% fecal elimination [1]. The plasma half‑life was 2 h for oral and 4 h for dermal administration. At a toxic oral dose (225 mg/kg, LD20), stomach retention delayed absorption for up to 8 h, demonstrating dose‑dependent gastrointestinal kinetics [1]. In a separate intravenous study, 73% (subtoxic) and 59% (toxic) of the dose was recovered in urine, of which 55–68% was parent MCA, with the elimination rate constant (K10) and distribution rate constant (K12) greatly reduced at the toxic dose [2]. Tissue distribution studies with [1-14C]CA at 0.1 mmol/kg showed maximum radioactivity in intestine and kidney at 4–8 h, with albumin accounting for ~65% of plasma protein binding as determined by affinity chromatography [3]. Without the 14C label, none of these quantitative endpoints—particularly the enterohepatic recirculation and dose‑nonproportionality—would be measurable.

Toxicokinetics Tissue distribution ADME Oral/dermal absorption Mass balance

In Vivo Covalent Binding Selectivity: 1-[14C]Chloroacetic Acid Forms Cholesteryl Chloroacetate While Acetic Acid Forms Cholesteryl Acetate—Direct Head‑to‑Head Comparison

In a direct comparative in vivo study, rats received a single oral dose of 1-[14C]chloroacetic acid (8.75 mg/kg, 50 μCi) and were sacrificed after 24 hours. Hepatic lipid extraction followed by solid‑phase extraction, preparative TLC, and reverse‑phase HPLC identified a radiolabeled fraction corresponding to cholesteryl chloroacetate (pseudomolecular ion at m/z 480/482, 3:1 ratio characteristic of chlorine isotopic pattern on ammonia CI‑MS) [1]. Under identical conditions, acetic acid formed cholesteryl acetate as the conjugation product. This demonstrates that chloroacetic acid, unlike its non‑halogenated analog, undergoes covalent conjugation to cholesterol via its intact chloroacetyl moiety rather than after dehalogenation—a mechanistic distinction with implications for membrane toxicity. Without the 1‑14C label, this low‑abundance lipid conjugate (present within the complex hepatic lipidome) would be analytically undetectable. The use of 1‑14C (rather than 2‑14C) ensures that the radiolabel is retained in the conjugate regardless of potential metabolic transformations at the chloromethyl position.

Covalent protein modification Lipid conjugation Mechanistic toxicology Cholesterol esterification

Synthetic Precursor Utility: Chloroacetic Acid-1-14C as a Versatile Building Block for Complex 14C‑Labeled Pharmaceuticals and Agrochemicals

Chloroacetic acid-1-14C is uniquely positioned as a synthetic precursor for complex radiolabeled molecules due to its bifunctional reactivity (carboxyl group for esterification/amidation; chloromethyl group for nucleophilic substitution). It has been employed to synthesize 14C‑labeled antitumor agents (DL‑4,4′‑propylenedi‑2,6‑piperazinediones) in only two synthetic steps [1], to prepare 2‑14C‑temazepam via conversion to chloroacetyl‑1‑14C chloride followed by amidation with 2‑methylamino‑5‑chloro‑benzophenone [2], and to generate chloroacetyl‑1‑14C chloride for acetochlor herbicide radiolabeling with higher radiochemical yield than alternative routes [3]. In contrast, bromoacetic acid-1-14C and iodoacetic acid-1-14C offer higher reactivity but introduce greater alkylating toxicity and handling hazards, while chloroacetic acid-2-14C and uniformly labeled [14C]MCA cannot preserve the 14C label through decarboxylation‑prone synthetic steps. The 1‑14C carboxyl label remains intact through most derivatization chemistries, maximizing radiochemical yield.

Radiosynthesis 14C‑labeled pharmaceuticals Precursor Carbon‑14 building block

Handling Safety Profile: Chloroacetic Acid-1-14C Offers Lower Acute Toxicity and Handling Risk Than 14C‑Labeled Bromoacetate and Iodoacetate Congeners

Among the monohaloacetic acid family, acute toxicity increases with halogen size: iodoacetic acid > bromoacetic acid > chloroacetic acid [1]. This structure‑activity relationship is preserved in their 14C‑labeled forms. Chloroacetic acid-1-14C has a rat oral LD50 of approximately 400–450 mg/kg, compared to substantially lower values for bromoacetic acid and iodoacetic acid [2]. For laboratory personnel handling millicurie quantities of radiolabeled compounds, the higher mass‑normalized toxicity of iodoacetic acid-1-14C (available at 50–60 mCi/mmol) and bromoacetic acid-1-14C (available at 50–110 mCi/mmol) represents a compounded risk: the same specific activity range is delivered with a compound that is more toxic per unit mass [3]. Additionally, iodoacetic acid is a potent alkylating agent that reacts rapidly with protein thiols, whereas chloroacetic acid exhibits more moderate reactivity, reducing the risk of uncontrolled ex vivo alkylation artifacts during sample processing [1].

Laboratory safety Monohaloacetic acid toxicity Alkylating agent Risk assessment

Optimal Application Scenarios for Chloroacetic Acid-1-14C Based on Quantitative Differentiation Evidence


Regulatory ADME and Mass Balance Studies for Chloroacetic Acid and Its Derivatives Under OECD 417 Guidelines

For toxicokinetic investigations requiring complete mass balance closure (urinary + fecal + expired + tissue residual recovery ≥90%), chloroacetic acid-1-14C at 50–60 mCi/mmol enables detection of metabolites below 1% of administered dose, directly satisfying OECD TG 417 requirements [1]. The Saghir & Rozman (2003) oral/dermal study demonstrated that the 1‑14C label resolved dose‑dependent toxicokinetics (plasma t1/2 = 2 h oral vs. 4 h dermal; 64–72% urinary recovery; ≤1% fecal elimination), with the high specific activity permitting tissue distribution profiling at subtoxic doses that avoid confounding toxicity [2]. The Kaphalia et al. (1992) tissue distribution study further validated the label for quantifying albumin‑bound fraction (~65%) and tissue‑specific accumulation kinetics, endpoints unattainable with unlabeled or stable‑isotope analogs [3].

Environmental Fate and Biodegradation Pathway Elucidation Using Position‑Specific Carbon Tracking

When studying chloroacetate degradation in anaerobic environments (e.g., methanogenic consortia, contaminated aquifers, forest soils), the carboxyl‑1‑14C label enables unambiguous discrimination between decarboxylation and methyl‑group oxidation pathways [1]. The Egli et al. (1989) head‑to‑head comparison of [1-14C]- and [2-14C]-chloroacetate in a methanogenic mixed culture demonstrated equivalent total 14C‑methane yield but distinct pathway intermediates, confirming that only position‑specific labeling can resolve the carbon‑specific fate [2]. The Matucha et al. (2004) dual‑isotope (14C + 36Cl) forest soil study further demonstrated that the 1‑14C label is essential for quantifying simultaneous microbial degradation and enzymatic chlorination processes that would be indistinguishable with uniformly labeled or single‑isotope approaches [1].

Custom Radiosynthesis of 14C‑Labeled Pharmaceuticals, Agrochemicals, and Research Probes Requiring Carboxyl Carbon Retention

For radiochemistry laboratories synthesizing 14C‑labeled drug candidates, agrochemical metabolites, or biochemical probes, chloroacetic acid-1-14C serves as a preferred C2 building block because the carboxyl 14C label is retained through esterification, amidation, and most nucleophilic substitution reactions—unlike the 2‑14C label, which can be lost during dehalogenation or decarboxylation steps [1]. The demonstrated 2‑step synthesis of antitumor piperazinediones from chloroacetic acid-1-14C (vs. 6 steps from alternative precursors) and the 5‑step synthesis of 2‑14C‑temazepam validate the precursor's versatility [2]. The Moravek product (chloroacetic acid, [2-14C]-) at >50 mCi/mmol and ≥97% radiochemical purity provides an alternative labeling position, but the 1‑14C product remains preferred when synthetic routes involve decarboxylation‑prone intermediates or when the carboxyl carbon must be unequivocally tracked in the final product [3].

Mechanistic Toxicology: Covalent Lipid and Protein Adduct Identification in Halogenated Compound Risk Assessment

For investigating chloroacetic acid‑specific mechanisms of membrane toxicity, only the 1‑14C label provides the sensitivity required to detect low‑abundance covalent lipid adducts in complex biological matrices [1]. The Bhat & Ansari (1989) study directly demonstrated that 1-[14C]chloroacetic acid forms cholesteryl [14C]chloroacetate in rat liver in vivo, while acetic acid forms only cholesteryl acetate—a halogen‑specific conjugation mechanism that would be invisible to unlabeled or stable‑isotope approaches [2]. The Jaeger et al. (1977) mitochondrial toxicity study further showed that fluoroacetic acid and chloroacetic acid share similar inhibition of oxygen uptake in isolated mitochondria, suggesting a conserved mechanism of tricarboxylic acid cycle disruption [3]. The 1‑14C label is thus the enabling analytical tool for distinguishing halogen‑specific covalent modification from generic carboxylic acid conjugation in mechanistic toxicology studies.

Quote Request

Request a Quote for 2-chloroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.